molecular formula C20H17N3O4S2 B2690516 ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 392318-74-0

ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2690516
CAS No.: 392318-74-0
M. Wt: 427.49
InChI Key: JXRMFJPOJSLGDR-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiocarbonyl compound. This step forms the 1,3,4-thiadiazole ring.

    Introduction of the Benzoylbenzamido Group: The next step involves the acylation of the thiadiazole ring with 4-benzoylbenzoic acid or its derivatives. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

    Esterification: Finally, the ethyl ester group is introduced through esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoylbenzamido group can undergo nucleophilic substitution reactions, where the amide bond can be cleaved and replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced amides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

    Ethyl 2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: This compound has a similar structure but with a chlorine atom instead of a benzoyl group, which may result in different biological activities and properties.

    Ethyl 2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: The presence of a methyl group instead of a benzoyl group can also affect the compound’s reactivity and biological activity.

    Ethyl 2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate:

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-2-27-16(24)12-28-20-23-22-19(29-20)21-18(26)15-10-8-14(9-11-15)17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRMFJPOJSLGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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